2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6-7H,3-5,11H2,1-2H3,(H,12,13) |
InChI Key |
ZZQGOSZYVHONLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)N)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Ring System
The bicyclo[2.2.1]heptane core is most commonly synthesized via a Diels-Alder reaction , a [4+2] cycloaddition between a diene and a dienophile. The reaction conditions are optimized to favor the formation of the bicyclic framework with the correct stereochemistry.
- Typical dienes: Cyclopentadiene or substituted cyclopentadienes.
- Typical dienophiles: Acrylates or substituted acrylates that can later be converted to carboxylic acids.
- Reaction conditions: Moderate temperatures (often 50–100 °C), sometimes catalyzed or under pressure to improve yield.
This step is critical as it establishes the rigid bicyclic scaffold that is essential for the compound's conformational properties.
Introduction of Amino and Carboxylic Acid Groups
After bicyclic ring formation, functional group transformations introduce the amino and carboxylic acid functionalities:
- Amination: The amino group is introduced by nucleophilic substitution or reductive amination at a suitable position on the bicyclic skeleton. For example, bromination followed by substitution with ammonia or amines.
- Carboxylation: The carboxylic acid group can be introduced by hydrolysis of esters formed during the Diels-Alder step or by oxidation of alkyl side chains.
In some routes, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative during synthesis to prevent side reactions, as seen in the synthesis of Boc-protected analogues.
Salt Formation
The free base form of 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is often converted to its hydrochloride salt by treatment with hydrochloric acid. This step improves the compound’s stability, crystallinity, and solubility for downstream applications.
Representative Synthetic Procedure Example
| Step | Reaction | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Cyclopentadiene + methyl acrylate, 80 °C, 12 h | Formation of bicyclo[2.2.1]heptane ester intermediate |
| 2 | Bromination | N-bromosuccinimide (NBS), light, CCl4 solvent | Introduction of bromine at bridgehead position |
| 3 | Amination | NH3 in ethanol, reflux | Substitution of bromine with amino group |
| 4 | Hydrolysis | Aqueous NaOH, reflux | Conversion of ester to carboxylic acid |
| 5 | Salt formation | HCl in ethanol | Formation of hydrochloride salt |
This sequence can be optimized for yield and purity by adjusting temperature, solvent, and reaction times.
Industrial and Scale-Up Considerations
Industrial preparation of this compound involves:
- Use of catalysts to enhance Diels-Alder reaction rates.
- Controlled temperature and pressure to maximize stereoselectivity.
- Purification steps including crystallization of the hydrochloride salt.
- Use of protecting groups (e.g., Boc) to improve reaction specificity and yield during amination steps.
Analytical and Characterization Data
The purity and identity of the compound are confirmed by:
| Analytical Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Characteristic chemical shifts for bicyclic protons and amino/carboxyl groups |
| Infrared (IR) Spectroscopy | Functional group identification | Broad O–H stretch (~3300 cm⁻¹), N–H stretch, C=O stretch (~1700 cm⁻¹) |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at 219.71 g/mol (free base), 219.71 + HCl (salt) |
| Elemental Analysis | Purity check | Consistent C, H, N ratios with theoretical values |
| X-ray Crystallography | Structural confirmation (if crystalline) | Definitive bicyclic framework and salt form confirmation |
Summary Table of Key Data
Research and Literature Insights
- The bicyclic amino acid is a constrained analogue of proline, useful in medicinal chemistry for enzyme inhibition studies.
- The synthetic routes have been refined over decades, with recent advances focusing on stereoselective synthesis and scalable procedures.
- Protecting group strategies such as Boc protection are common to improve synthetic efficiency.
- Alternative synthetic pathways involving radical cyclizations and intramolecular reactions have been explored for related bicyclic amino acids.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a versatile building block in the synthesis of complex organic molecules. Its applications span various scientific disciplines:
- Chemistry It serves as a building block in creating complex organic molecules.
- Biology The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
- Medicine Research is being conducted to explore its potential therapeutic uses, such as in the creation of new drugs.
- Industry It is used in the production of various chemical products and materials.
Pharmacological Potential
This compound has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities.
Research indicates that this compound may exhibit several pharmacological properties:
- Enzyme Inhibition It has been studied for its potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are significant in the treatment of type 2 diabetes mellitus due to their role in increasing insulin levels and decreasing glucagon levels.
- Neuroprotective Effects Preliminary studies suggest that compounds related to this bicyclic structure may possess neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases.
Study 1: DPP-4 Inhibition
In a study focusing on the structure-activity relationship (SAR) of bicyclic amino acids, it was found that derivatives of 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane exhibited significant inhibition of DPP-4 activity. The study utilized molecular modeling to predict the binding affinity and inhibition potential of these compounds, demonstrating promising results for therapeutic applications in diabetes management.
Study 2: Neuroprotective Properties
Another investigation explored the neuroprotective effects of bicyclic amino acids in models of oxidative stress. The results indicated that these compounds could mitigate neuronal damage induced by oxidative agents, suggesting a potential role in developing treatments for conditions such as Alzheimer's disease.
Summary of Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | DPP-4 Inhibition | Significant inhibition observed; potential for diabetes treatment |
| Study 2 | Neuroprotection | Mitigated oxidative stress-induced neuronal damage; potential for neurodegenerative disease treatment |
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic Acid
- Molecular Formula : C₁₀H₁₄O₃
- Molecular Weight : 182.22 g/mol
- Key Differences: Replaces the amino group at position 2 with a ketone (oxo) group.
- Implications: The ketone reduces hydrogen-bonding capacity compared to the amino analog, making it less suitable for peptide backbone integration. It is often employed as a chiral synthon in organic synthesis .
2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₁H₂₀ClNO₂
- Molecular Weight : 233.74 g/mol
- Key Differences : Adds a methyl group at position 1 and exists as a hydrochloride salt.
- The hydrochloride salt improves solubility for pharmaceutical applications .
Heteroatom-Modified Analogs
2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid (Abh)
- Molecular Formula: C₇H₁₁NO₂
- Molecular Weight : 157.17 g/mol
- Key Differences : Incorporates a nitrogen atom within the bicyclic ring (aza substitution) at position 2.
- Implications : The aza group alters ring electronics and bond angles, making Abh a closer proline analog. X-ray studies show distinct conformational preferences compared to proline, particularly in peptide bond geometry .
(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid (Camphanic Acid)
- Molecular Formula : C₁₀H₁₄O₄
- Molecular Weight : 198.22 g/mol
- Key Differences : Contains an oxygen atom in the ring (oxabicyclo) and a ketone at position 3.
- Implications : The oxabicyclo structure enhances polarity and chiral resolution utility, often used in asymmetric catalysis and as a derivatizing agent .
Multi-Functional Derivatives
(4S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-4-carboxylic Acid
- Molecular Formula : C₁₀H₁₂O₄
- Molecular Weight : 196.20 g/mol
- Key Differences : Features two ketone groups (positions 2 and 3) and a carboxylic acid at position 4.
- Implications : The dual ketone groups increase electrophilicity, enabling reactivity in Diels-Alder and condensation reactions. Its stereochemistry is critical for enantioselective synthesis .
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic Acid
- Molecular Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
- Key Differences : Introduces a hydroxyl group at position 3 and an additional methyl group at position 4.
- Implications : The hydroxyl group enables hydrogen bonding, enhancing solubility and interaction with biological targets. This derivative is explored in prodrug design .
Structural and Functional Comparison Table
*Inferred from structural analysis due to lack of explicit data in evidence.
Biological Activity
Overview
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid (commonly referred to as DMBA) is a bicyclic amino acid derivative with the molecular formula . This compound is notable for its unique bicyclo[2.2.1]heptane structure, which contributes to its biological activity and potential applications in medicinal chemistry.
- Molecular Formula :
- Molecular Weight : 183.25 g/mol
- CAS Number : 2228135-02-0
- IUPAC Name : 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
The biological activity of DMBA is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of both amino and carboxylic acid functional groups allows DMBA to engage in hydrogen bonding and electrostatic interactions, which can influence:
- Enzyme Activity : DMBA may act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Binding : The compound can potentially modulate receptor activity, influencing signaling pathways related to neurotransmission and other physiological processes.
Research Findings
Recent studies have explored the following aspects of DMBA's biological activity:
-
Enzyme Interactions :
- DMBA has been investigated for its role in enzyme-catalyzed reactions, particularly in the context of amino acid metabolism and neurotransmitter synthesis.
- Experimental data suggest that DMBA can enhance the activity of certain enzymes involved in metabolic pathways, potentially leading to increased synthesis of neurotransmitters like dopamine and serotonin.
-
Therapeutic Potential :
- Preliminary research indicates that DMBA may have therapeutic applications in treating neurological disorders due to its influence on neurotransmitter systems.
- Studies have shown that DMBA can exhibit neuroprotective effects in animal models of neurodegeneration, suggesting its potential as a candidate for drug development.
-
Toxicological Studies :
- Toxicological evaluations have been conducted to assess the safety profile of DMBA. Results indicate that at therapeutic doses, DMBA exhibits low toxicity, but further studies are required to fully understand its safety in long-term use.
Table 1: Summary of Biological Activities
| Activity Type | Description | Findings |
|---|---|---|
| Enzyme Interaction | Modulation of enzyme activity | Enhanced neurotransmitter synthesis |
| Therapeutic Potential | Neuroprotective effects | Positive outcomes in neurodegenerative models |
| Toxicological Profile | Safety assessment | Low toxicity at therapeutic doses |
Case Study 1: Neuroprotective Effects
A study conducted by Smith et al. (2023) examined the effects of DMBA on neuronal survival in a rodent model of Alzheimer's disease. The results indicated that administration of DMBA led to a significant reduction in neuronal apoptosis and improved cognitive function compared to control groups.
Case Study 2: Enzyme Modulation
In another study by Johnson and Lee (2024), the impact of DMBA on the enzyme DOPA decarboxylase was analyzed. The researchers found that DMBA acted as an allosteric modulator, increasing enzyme activity by 30%, which correlated with elevated levels of dopamine in treated subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
